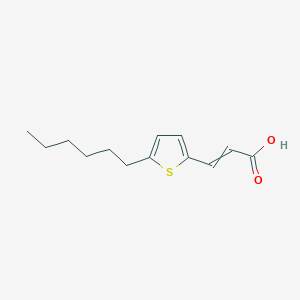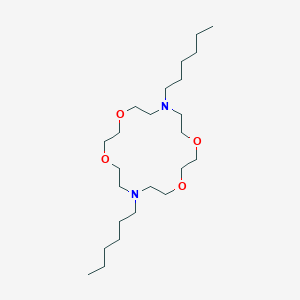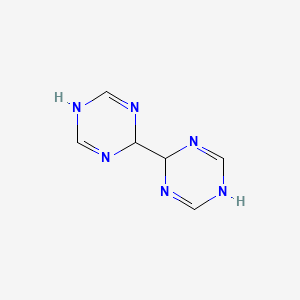![molecular formula C13H25NOSi B14323704 4-(But-3-en-1-yl)-1-[tert-butyl(dimethyl)silyl]azetidin-2-one CAS No. 109975-76-0](/img/structure/B14323704.png)
4-(But-3-en-1-yl)-1-[tert-butyl(dimethyl)silyl]azetidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(But-3-en-1-yl)-1-[tert-butyl(dimethyl)silyl]azetidin-2-one is an organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are cyclic amides. This compound features a butenyl group and a tert-butyl(dimethyl)silyl group attached to the azetidinone ring. These structural features can impart unique chemical and physical properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(But-3-en-1-yl)-1-[tert-butyl(dimethyl)silyl]azetidin-2-one typically involves the following steps:
Formation of the Azetidinone Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Butenyl Group: This step may involve the use of butenyl halides or similar reagents under suitable conditions.
Attachment of the tert-Butyl(dimethyl)silyl Group: This can be done using tert-butyl(dimethyl)silyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(But-3-en-1-yl)-1-[tert-butyl(dimethyl)silyl]azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The butenyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The azetidinone ring can be reduced to form corresponding amines.
Substitution: The tert-butyl(dimethyl)silyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the silyl group.
Major Products Formed
Epoxides: from oxidation.
Amines: from reduction.
Hydroxy derivatives: from substitution reactions.
Aplicaciones Científicas De Investigación
4-(But-3-en-1-yl)-1-[tert-butyl(dimethyl)silyl]azetidin-2-one can be used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Exploration as a potential pharmaceutical agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 4-(But-3-en-1-yl)-1-[tert-butyl(dimethyl)silyl]azetidin-2-one would depend on its specific application. For example:
In biological systems: It may interact with enzymes or receptors, affecting biochemical pathways.
In chemical reactions: It may act as a catalyst or intermediate, facilitating specific transformations.
Comparación Con Compuestos Similares
Similar Compounds
Azetidin-2-one: The parent compound without the butenyl and silyl groups.
4-(But-3-en-1-yl)azetidin-2-one: Lacks the silyl group.
1-[tert-Butyl(dimethyl)silyl]azetidin-2-one: Lacks the butenyl group.
Uniqueness
4-(But-3-en-1-yl)-1-[tert-butyl(dimethyl)silyl]azetidin-2-one is unique due to the presence of both the butenyl and silyl groups, which can impart distinct chemical reactivity and physical properties compared to its analogs.
Propiedades
Número CAS |
109975-76-0 |
|---|---|
Fórmula molecular |
C13H25NOSi |
Peso molecular |
239.43 g/mol |
Nombre IUPAC |
4-but-3-enyl-1-[tert-butyl(dimethyl)silyl]azetidin-2-one |
InChI |
InChI=1S/C13H25NOSi/c1-7-8-9-11-10-12(15)14(11)16(5,6)13(2,3)4/h7,11H,1,8-10H2,2-6H3 |
Clave InChI |
SNDJNRCYIZXCFU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)N1C(CC1=O)CCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(Dodecyloxy)ethyl]naphthalene](/img/structure/B14323629.png)


![2-Nitro-4-{[3-(triethoxysilyl)propyl]disulfanyl}benzoic acid](/img/structure/B14323640.png)





![Propanedinitrile, [2,6-bis[bis(ethylthio)methylene]cyclohexylidene]-](/img/structure/B14323690.png)
![1-[(Cyanomethyl)(4-methylphenyl)amino]cyclopentane-1-carboxamide](/img/structure/B14323692.png)
![2-[(1R,4aR,8aR)-7-methoxy-8a-methyl-5,8-dioxo-4,4a-dihydro-1H-naphthalen-1-yl]acetic acid](/img/structure/B14323693.png)
![N-[1-(Phenylsulfanyl)cyclopentyl]acetamide](/img/structure/B14323703.png)

